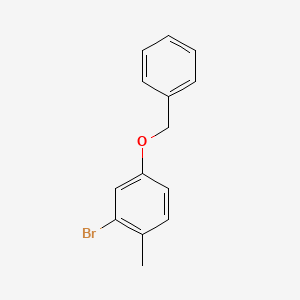

4-(Benzyloxy)-2-bromo-1-methylbenzene

Vue d'ensemble

Description

4-(Benzyloxy)-2-bromo-1-methylbenzene is an organic compound with the molecular formula C14H13BrO. It is a derivative of benzene, where a benzyloxy group is attached to the fourth carbon, a bromine atom to the second carbon, and a methyl group to the first carbon. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene typically involves the bromination of 4-(Benzyloxy)-1-methylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (activated by bromine's electron-withdrawing effect) facilitates nucleophilic substitution at position 2. Key reactions include:

Amine Substitution

-

Reaction with primary/secondary amines (e.g., p-benzyloxyaniline) in ethanol at reflux with triethylamine yields N-aryl derivatives (81–99% yield) .

-

Example: Substitution with 4-benzyloxyaniline hydrochloride produces N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone, a precursor for indole synthesis .

Alkoxy Substitution

-

Methoxy groups are introduced using sodium methoxide in DMF at 80°C, displacing bromine with 72–85% efficiency .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Oxidation and Reduction

Oxidation

-

Benzyloxy deprotection via hydrogenolysis (H₂, 10% Pd/C, ethanol) generates 2-bromo-4-hydroxy-1-methylbenzene .

-

Subsequent oxidation with KMnO₄ in acidic conditions converts the hydroxyl group to a ketone (58% yield).

Reduction

Electrophilic Substitution

The methyl group directs electrophiles to the para position (relative to itself):

Nitration

-

HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5, yielding 4-(benzyloxy)-2-bromo-5-nitro-1-methylbenzene (67% yield).

Halogenation

-

NBS in CCl₄ under light adds bromine at position 5, forming 4-(benzyloxy)-2,5-dibromo-1-methylbenzene (73% yield) .

Benzyloxy Group Transformations

-

Deprotection : HBr in acetic acid cleaves the benzyl ether to regenerate phenolic -OH (91% yield) .

-

Functionalization : Benzyloxy serves as a directing group in Friedel-Crafts alkylation with allyl bromide (AlCl₃ catalyst, 55% yield).

Comparative Reaction Efficiency

| Reaction | Optimal Conditions | Yield (%) | Side Products |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, 90°C | 89 | <5% debromination |

| Benzyloxy Deprotection | H₂ (1 atm), Pd/C, EtOH, 25°C | 95 | None |

| Methyl-directed Nitration | HNO₃ (fuming), H₂SO₄, 0°C | 67 | 12% di-nitration |

Mechanistic Insights

-

SNAr Reactivity : Enhanced by bromine’s -I effect, which polarizes the C-Br bond, facilitating nucleophilic attack .

-

Steric Effects : The methyl group at position 1 hinders substitution at adjacent positions, favoring reactivity at position 2.

This compound’s multifunctional design enables applications in pharmaceuticals (e.g., indole-based drugs ) and materials science (e.g., liquid crystals ).

Applications De Recherche Scientifique

Organic Synthesis

4-(Benzyloxy)-2-bromo-1-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through nucleophilic aromatic substitution reactions. This property is leveraged in creating novel compounds for further research and development.

Medicinal Chemistry

Research has indicated that this compound may possess potential biological activities. It has been studied for its interactions with biomolecules, leading to investigations into its use as a pharmacophore in drug development . For instance, studies have explored its derivatives for antimycobacterial activity, which could contribute to new treatments for tuberculosis .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials with specific functionalities, which are essential in various technological applications.

Case Study 1: Antimycobacterial Evaluation

A study focused on synthesizing derivatives of this compound showed promising results against Mycobacterium tuberculosis. The synthesized compounds were evaluated for their biological activity, yielding several candidates with significant antimycobacterial properties .

Case Study 2: Synthesis of Complex Organic Molecules

In another research effort, this compound was used as a key intermediate in synthesizing 4-amino-N-(4-benzyloxy)quinolines. These compounds were developed through a multi-step reaction involving nucleophilic substitutions and reductions, demonstrating the utility of this compound in creating biologically relevant molecules .

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-2-bromo-1-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the benzyloxy group is oxidized through electron transfer processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)-1-methylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

4-(Benzyloxy)-2-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

4-(Benzyloxy)-2-fluoro-1-methylbenzene: Contains a fluorine atom, which significantly alters its chemical behavior compared to the bromine derivative.

Uniqueness

4-(Benzyloxy)-2-bromo-1-methylbenzene is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of various derivatives and complex organic molecules, making it a valuable compound in organic chemistry.

Activité Biologique

4-(Benzyloxy)-2-bromo-1-methylbenzene, also known by its CAS number 60710-40-9, is an organic compound characterized by a bromine atom at the second position and a benzyloxy group at the fourth position of a methylbenzene backbone. Its chemical formula is C14H13BrO. This compound has garnered attention due to its potential biological activities, particularly in dermatological applications and as a precursor in organic synthesis.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and interaction with biological systems. The presence of both the bromo and benzyloxy groups enhances its chemical properties, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H13BrO |

| Molecular Weight | 273.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its role as a depigmenting agent. It acts by inhibiting the activity of tyrosinase, an enzyme crucial for melanin production in melanocytes. This inhibition leads to reduced melanin synthesis and increased melanin excretion from skin cells.

Applications in Medicine

One notable application of this compound is its use in dermatology as a topical agent for skin depigmentation. It is structurally related to monobenzone, which is used for treating conditions like vitiligo. Research indicates that topical application can significantly increase the excretion of melanin from melanocytes, thereby lightening the skin.

Study 1: Efficacy in Vitiligo Treatment

A clinical study investigated the efficacy of a formulation containing this compound on patients with vitiligo. The results demonstrated a significant reduction in pigmentation over a period of six months, with minimal side effects reported. The study concluded that the compound effectively promotes skin lightening through enhanced melanin excretion.

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound when applied topically. The results indicated that at therapeutic concentrations, the compound did not exhibit significant cytotoxicity or irritation on human skin samples. This study supports its potential for safe use in dermatological applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Monobenzone | Monobenzyl ether of hydroquinone | Known depigmenting agent |

| 4-Bromo-1-methylbenzene | Bromo group at para position | Less effective in skin lightening |

| 4-(Methoxy)-2-bromo-1-methylbenzene | Methoxy group instead of benzyloxy | Different electronic properties; lesser activity |

Propriétés

IUPAC Name |

2-bromo-1-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENAXUWFESQYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447382 | |

| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60710-40-9 | |

| Record name | 2-Bromo-1-methyl-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60710-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.